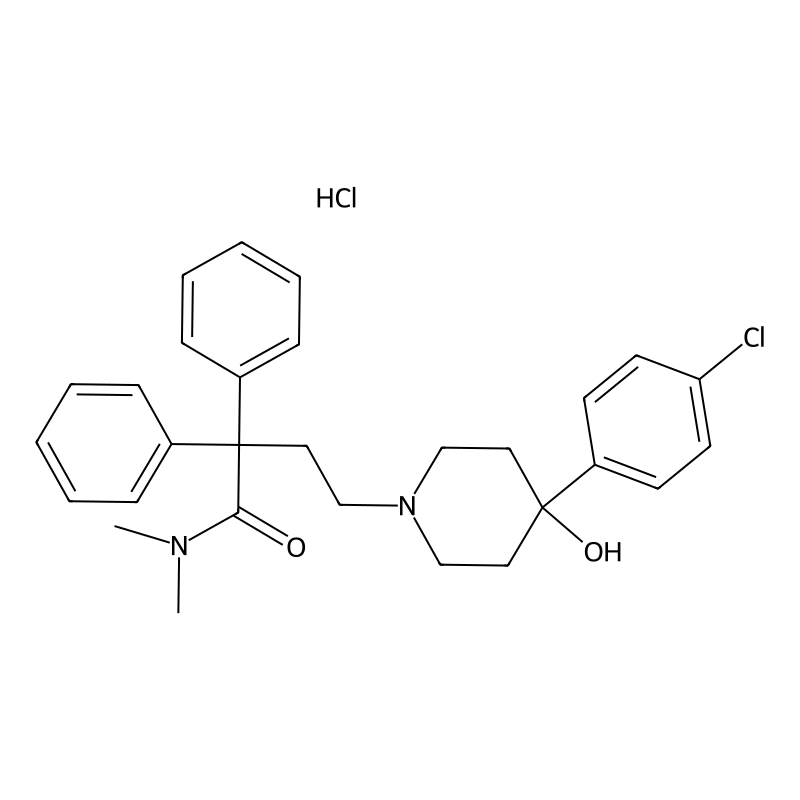

Loperamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action Research

Loperamide's primary function is to slow down intestinal motility. Research focuses on understanding the precise mechanisms behind this effect. Studies investigate how loperamide interacts with opioid receptors in the gut wall, leading to decreased fluid secretion and increased water absorption in the intestines [].

Loperamide for Alternative Applications

Scientific investigation explores the potential of loperamide for treating conditions beyond diarrhea. Research examines its effectiveness in managing chronic intestinal pseudo-obstruction and reducing postoperative ileus (paralysis of the intestines after surgery) [, ]. Additionally, studies are underway to investigate loperamide's role in treating cough and its potential anti-inflammatory properties [].

Formulation Development Research

Loperamide is typically available in tablet form. However, research is ongoing to develop new formulations for improved drug delivery. Studies explore liquisolid tablets, which offer advantages in terms of faster disintegration and potentially better absorption [].

Loperamide hydrochloride is an opioid-receptor agonist primarily used as an antidiarrheal agent. It functions by decreasing the movement of the intestines, thereby allowing for increased absorption of fluids and electrolytes from fecal matter. This compound is notable for its limited ability to cross the blood-brain barrier, which minimizes central nervous system effects, making it a safer option compared to other opioids for treating diarrhea . Loperamide is commonly marketed under the brand name Imodium and is available in various formulations, including tablets and liquid forms .

Loperamide works by acting on mu-opioid receptors located in the gut wall. These receptors are similar to those in the brain that mediate pain relief by opioids. However, loperamide's structure limits its ability to cross the blood-brain barrier, minimizing its central nervous system effects []. By binding to mu-opioid receptors in the gut, loperamide reduces the frequency and intensity of intestinal contractions, allowing more time for fluid reabsorption and resulting in firmer stools [].

Loperamide hydrochloride has a chemical formula of C29H33ClN2O2. Its synthesis involves several reactions starting from 3,3-diphenyldihydrofuran-2(3H)-one and ethyl 4-oxopiperidine-1-carboxylate. The primary metabolic pathway for loperamide in the liver involves oxidative N-demethylation, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of pharmacologically inactive metabolites .

As an opioid-receptor agonist, loperamide primarily targets the μ-opioid receptors located in the myenteric plexus of the large intestine. This interaction decreases intestinal motility and increases the time fecal matter remains in the intestines, enhancing fluid absorption. Loperamide's action also reduces colonic mass movements and suppresses the gastrocolic reflex, contributing to its efficacy as an antidiarrheal agent . Importantly, loperamide does not exhibit analgesic properties at therapeutic doses, which distinguishes it from other opioids .

Loperamide hydrochloride is primarily used to treat various forms of diarrhea, including acute diarrhea and traveler's diarrhea. Its mechanism of action allows it to effectively manage symptoms without causing significant central nervous system effects. Additionally, it may be used in certain cases to manage chronic diarrhea associated with inflammatory bowel disease .

Loperamide is known to interact with several drugs due to its metabolism by cytochrome P450 enzymes and its status as a substrate for P-glycoprotein. Co-administration with P-glycoprotein inhibitors such as quinidine or ritonavir can significantly increase plasma concentrations of loperamide, potentially leading to adverse effects like respiratory depression at high doses . Other notable interactions include:

- Antibiotics: Certain antibiotics may exacerbate gastrointestinal conditions when used alongside loperamide.

- Monoamine Oxidase Inhibitors: These may potentiate loperamide's effects by blocking its metabolic pathways.

- Drugs affecting heart rhythm: Caution is advised when combining loperamide with other medications that can cause QT prolongation .

Several compounds exhibit similar properties or mechanisms of action as loperamide hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Diphenoxylate | Opioid-receptor agonist | Antidiarrheal | Often combined with atropine to prevent abuse |

| Bismuth subsalicylate | Antisecretory and anti-inflammatory | Antidiarrheal | Provides additional benefits for upset stomach |

| Codeine | Opioid-receptor agonist | Pain relief; cough suppressant | Higher potential for dependence and central effects |

| Morphine | Opioid-receptor agonist | Pain relief | Strong analgesic properties; significant CNS effects |

Loperamide stands out due to its minimal central nervous system penetration and its specific application in managing diarrhea without analgesic properties.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

DARK Classics in Chemical Neuroscience: Loperamide

Cori A Malinky, Craig W Lindsley, Changho HanPMID: 34346690 DOI: 10.1021/acschemneuro.1c00382

Abstract

Loperamide, a popular and inexpensive over-the-counter antidiarrheal medicine, is a potent μ-opioid receptor agonist approved by the U.S. Food and Drug Administration (FDA). It has been on the market since 1976 and is relatively safe with no central nervous system-related side effects when used for a short period of time at the recommended therapeutic dose (2-8 mg/day). In recent years, loperamide has become notoriously known as the "poor man's methadone" for people with substance dependence due to the increase in loperamide overdoses from self-administered medication to treat opioid withdrawal symptoms. As a result, in 2018, the FDA decided to limit the available packaged dose of loperamide to stop prominent abuse. This review provides the synthesis and chemical properties of loperamide as well as the pharmacology and adverse effects of its use and the social effects of such abuse.New Designer Drugs

Michael Levine, Frank LovecchioPMID: 34215409 DOI: 10.1016/j.emc.2021.04.013

Abstract

In recent years, there has been an emergence of numerous novel drugs. Such toxicity may occur in both adolescents and adults. This article discusses the opioid epidemic and several emerging opioids, including buprenorphine, loperamide, fentanyl, fentanyl derivatives, and others. Kratom, a plant occasionally used for opiate detoxification, along with the sedatives etizolam and phenibut, will be discussed. Lastly, this article discusses the phenethylamines and marijuana.Electro-hydrodynamic assisted synthesis of lecithin-stabilized peppermint oil-loaded alginate microbeads for intestinal drug delivery

Abul Kalam Azad, Abd Almonem Doolaanea, Sinan Mohammed Abdullah Al-Mahmood, John F Kennedy, Bappaditya Chatterjee, Hriday BeraPMID: 34237363 DOI: 10.1016/j.ijbiomac.2021.07.019

Abstract

Peppermint oil (PO) is the most prominent oil using in pharmaceutical formulations with its significant therapeutic value. In this sense, this oil is attracting considerable attention from the scientific community due to its traditional therapeutic claim, biological and pharmacological potential in recent research. An organic solvent-free and environment-friendly electrohydrodynamic assisted (EHDA) technique was employed to prepared PO-loaded alginate microbeads. The current study deals with the development, optimization, in vitro characterization, in vivo gastrointestinal tract drug distribution and ex-vivo mucoadhesive properties, antioxidant, and anti-inflammatory effects of PO-loaded alginate microbeads. The optimization results indicated the voltage and flow rate have a significant influence on microbeads size and sphericity factor and encapsulation efficiency. All these optimized microbeads showed a better drug release profile in simulated intestinal fluid (pH 6.8) at 2 h. However, a minor release was found in acidic media (pH 1.2) at 2 h. The optimized formulation showed excellent mucoadhesive properties in ex-vivo and good swelling characterization in intestine media. The microbeads were found to be well distributed in various parts of the intestine in in vivo study. PO-loaded alginate microbeads similarly showed potential antioxidant effects with drug release. The formulation exhibited possible improvement of irritable bowel syndrome (IBS) in MO-induced rats. It significantly suppressed proinflammatory cytokines, i.e., interleukin- IL-1β, and upregulated anti-inflammatory cytokine expression, i.e., IL-10. It would be a promising approach for targeted drug release after oral administration and could be considered an anti-inflammatory therapeutic strategy for treating IBS.Loperamide-induced cardiotoxicity: a case overlooked?

Sameen Iqbal, Sidra Malik Fayyaz, Yawer Saeed, Masooma AqeelPMID: 34290024 DOI: 10.1136/bcr-2021-243325

Abstract

A young man presented to the emergency department with seizures and recurrent episodes of polymorphic ventricular tachycardia (PMVT)/torsades de pointes (TdP) requiring cardioversion and administration of intravenous magnesium. A battery of tests performed to identify a cause for his arrhythmias and seizures were all normal. A revisit of history with family revealed he had consumed over 100 tablets/day of loperamide for the past 1 year. A prolonged QT interval on his ECG raised concerns for long QT syndrome (LQTS) (congenital or acquired). Our patient was suspected to have loperamide-induced cardiotoxicity. TdP is a specific PMVT that occurs with a prolonged QT interval and is usually drug-induced. Less frequently, congenital LQTS may be implicated. With supportive care, including mechanical ventilation, vasopressors and temporary transvenous overdrive pacing, our patient recovered completely. We describe the importance of a systematic and time-sensitive approach to diagnosing critical illness. Loperamide overdose may cause QT prolongation, life-threatening arrhythmias/cardiogenic shock, or cardiac arrest. Seizures/epilepsy may also be a manifestation in young patients. There is a substantial need to revisit the safety of over-the-counter medications and increasing awareness of manifestations of drug overdose.Loperamide Toxicity Revealing Apical Hypertrophic Cardiomyopathy

Najah Khan, Kalyan R Chitturi, Courtney Hatcher, Marietta Clewing, Sherif F NaguehPMID: 34104323 DOI: 10.14797/VRZW9460

Abstract

Loperamide, a μ-opioid receptor agonist, can cause cardiotoxicity by inhibiting the potassium ion channel and slowing cardiomyocyte repolarization. This, in turn, can lead to frequent early afterdepolarizations, the most common mechanism of drug-induced long QT syndrome and torsades de pointes. Apical hypertrophic cardiomyopathy (AHCM) is a nonobstructive hypertrophic cardiomyopathy rarely associated with malignant arrhythmias. We present a case of loperamide-induced malignant ventricular arrhythmia revealing underlying AHCM in a 25-year-old woman with a history of sudden cardiac arrest (SCA) and opioid use. It is important to evaluate for structural heart disease in all patients presenting with SCA, regardless of presumed etiology such as drug-induced cardiotoxicity, to prevent missed opportunities for adequate treatment. Furthermore, the diagnosis of AHCM in SCA warrants further genetic evaluation for variances with a predilection for malignant arrhythmias.Assessment of pharmacological activities of Lygodium microphyllum Cav. leaves in the management of pain, inflammation, pyrexia, diarrhea, and helminths: In vivo, in vitro and in silico approaches

Md Munsur Alam, Nazim Uddin Emon, Safaet Alam, Sajib Rudra, Nahid Akhter, Md Masudur Rahman Mamun, Amlan GangulyPMID: 33945914 DOI: 10.1016/j.biopha.2021.111644

Abstract

Lygodium microphyllum Cav. (Family: Lygodiaceae) is a perennial, snake fern and an invasive weed in Florida and also known as old world climbing fern. This study is intended to evaluate the antipyretic, analgesic, anti-inflammatory, antidiarrheal and anthelmintic activity of methanol extract of Lygodium microphyllum Cav. leaves (MELM) by in vivo, in vitro and in silico approaches. In addition, Biovia, PyRx autoDock Vina, UCSF Chimera have been applied to investigate the docking study in order to evaluate the binding interaction and an online tool was used to explore the ADME/T properties of selected bioactive compounds. In acetic acid induced writhing study, MELM inhibited 44.28% and 56.61% of writhes at 200 and 400 (mg/kg) respectively compared to standard drug Diclofenac-Na (10 mg/kg) (74.42% inhibition). In anti-inflammatory experiment by formalin triggered licking method, MELM caused significant (p < 0.05) inhibition of licking in both early phase (42.97%, 63.30%) and late phase (43.35%, 63.03%) at the doses of 200 and 400 mg/kg respectively, whereas reference drug Ibuprofen inhibited paw licking 77.18% in early phase and 76.86% in late phase. MELM also showed promising antipyretic potential where the maximum reduction of fever was produced by MELM 400 mg/kg whose fever lowering capacity is close to the prescribe drug Indomethacin 4 mg/kg, i.p. In Castor oil triggered diarrhea method, MELM delayed the onset time of diarrhea, continuous persistence of wet feces, and decreased the weight of wet feces remarkably. Defection inhibition was achieved 27.56% and 51.72%, for MELM 200 and at 400 (mg/kg) respectively while loperamide 2 (mg/kg) yields 55.17% inhibition of the diarrheal defecation. In anthelmintic bioassay, MELM took 5.83 ± 0.83 and 41.67 ± 1.78 min respectively for paralyzing and death compared to standard drug albendazole; (paralysis time 4.00 ± 0.73 min and death time 31,00 ± 1.71 min). Isoeleutherol, isoquercetin and quercetin were found prominent in molecular docking study and ADME/T analysis verified their drug likeliness. The research validates the moderate analgesic, anti-inflammatory, and remarkable antipyretic, antidiarrheal, anthelmintic activities of the plant extract which can be used an alternative source of novel therapeutics.Loperamide: an emerging drug of abuse and cause of prolonged QTc

George Whittaker, Joseph NewmanPMID: 33762378 DOI: 10.7861/clinmed.2020-1046

Abstract

Loperamide is an over-the-counter medication which is commonly used to treat diarrhoea. In excessive doses, loperamide acts as an opioid on the central nervous system, which contributes to its increasing popularity as an alternative substance for opiate addictions. High doses for prolonged periods can cause prolonged QTc and provoke life-threatening arrhythmias, such as ventricular fibrillation. We report the case of a young female who developed dangerous arrhythmias as a result of chronic loperamide overdosing. Following syncopal episodes at rest, she was admitted for a period of monitored observation and later discharged with a plan to taper her loperamide in the community. Upon second presentation, her loperamide was replaced with buprenorphine patches, which were then weaned successfully in the community. Despite this, she passed away several months later, most likely from an underlying congenital cardiac arrhythmia which was unmasked by excessive use of loperamide.Effect of konjac glucomannan on metabolites in the stomach, small intestine and large intestine of constipated mice and prediction of the KEGG pathway

Qi Zhang, Dian Zhong, Yuan-Yuan Ren, Zi-Kuan Meng, Ronald B Pegg, Geng ZhongPMID: 33710209 DOI: 10.1039/d0fo02682d

Abstract

The occurrence of constipation involves the whole gastrointestinal tract. Konjac glucomannan (KGM) has been clinically proven to alleviate constipation, but its mechanism has not been fully understood. The present study aimed to investigate the excretion-promoting effect of KGM on constipated mice and the underlying molecular mechanism. In this study, the UHPLC-QE orbitrap/MS method was used to determine the metabolic phenotypes of total gastrointestinal segments (i.e., the stomach {St}, small intestine {S}, and large intestine {L}) in constipated mice treated with KGM. The results showed that KGM improved the fecal water content, body weight growth rate, and serum gastrointestinal regulation related peptide levels. The metabolomics results revealed the decreased levels of amino acids, cholines, deoxycholic acid, arachidonic acid, thiamine and the increased levels of indoxyl sulfate, histamine, linoelaidic acid etc. The KEGG pathway analysis indicated that the relaxation effect of KGM supplementation was most likely driven by modulating the expression levels of various key factors involved in biosynthesis of amino acid (i.e., phenylalanine, tyrosine and tryptophan), linoleic acid metabolism, biosynthesis of secondary metabolites, and arachidonic acid metabolism signalling pathways. The results indicated that KGM alleviates constipation by regulating potential metabolite markers and metabolic pathways in different gastrointestinal segments.Improved work productivity and health-related quality of life in patients with irritable bowel syndrome with diarrhea receiving eluxadoline following inadequate response to loperamide

Darren M Brenner, Gregory S Sayuk, Jessica L Abel, Kate BurslemPMID: 33769858 DOI:

Abstract

Irritable bowel syndrome with diarrhea (IBS-D) is a chronic disorder of gut-brain interaction that negatively affects work productivity and health-related quality of life (HRQOL). IBS-D therapeutic options are limited and include loperamide, an over-the-counter μ-opioid receptor agonist commonly used as an antidiarrheal agent, and eluxadoline, a mixed μ- and κ-opioid receptor agonist and δ-opioid receptor antagonist approved in the United States for the treatment of IBS-D in adults.To characterize the effect of eluxadoline on work productivity and HRQOL in patients with IBS-D with previous inadequate response to loperamide.

The Work Productivity and Activity Impairment Questionnaire for IBS-D (WPAI:IBS-D), Centers for Disease Control and Prevention Healthy Days Core Module (CDC HRQOL-4), and EuroQoL-5 Dimension (EQ-5D) instruments were administered at baseline and week 12 of a phase 4 clinical trial (RELIEF), assessing the efficacy and safety of eluxadoline treatment in adults with IBS-D reporting previous inadequate response to loperamide. Changes from baseline to week 12 for each assessment were evaluated using an analysis of covariance model. Indirect costs were calculated by converting overall work productivity losses into monetary values.

A total of 346 patients were randomized to either eluxadoline (n = 172) or placebo (n = 174). From baseline to week 12, compared with placebo, twice-daily treatment with eluxadoline resulted in significantly greater reductions in absenteeism (2.6%;

= 0.046). Numerically greater decreases in presenteeism, overall work productivity loss, and daily activity impairment were also observed in patients receiving eluxadoline compared with those receiving placebo (

= not significant for each). Numerical reductions in overall work productivity loss from baseline to week 12 translate to approximately 2.4 hours per patient per week (123 hours annually) and correspond to an avoided overall work loss of $4,503 annually for an employee with IBS-D treated with eluxadoline. In addition, from baseline to week 12, treatment with eluxadoline led to a significantly greater reduction in the number of unhealthy days experienced (-1.7 days;

= 0.042), as well as numerical improvements in EQ-5D measures in comparison with placebo (

= not significant for each).

In patients with IBS-D reporting inadequate response to loperamide, eluxadoline treatment was associated with significant reductions in absenteeism and the number of unhealthy days experienced. Eluxadoline treatment of IBS-D may lead to significant cost savings via mitigation of losses in work productivity.

This study was sponsored by Allergan plc (before acquisition by AbbVie, Inc.). Allergan plc and/or AbbVie, Inc., was involved in the study design, collection, analysis, interpretation of the data, writing of the report, and the decision to submit the report for publication. Abel and Burslem are employees of AbbVie, Inc., and own stock/stock options. Brenner has served as a consultant, speaker, and/or advisor for Allergan plc (before acquisition by AbbVie, Inc.), Alnylam, Alpha Sigma, Arena, Bayer, Ironwood Pharmaceuticals, Salix Pharmaceuticals, Shire, Synergy, and Takeda Pharmaceuticals. He is also supported in research by an unrestricted gift from the Irene D. Pritzker Foundation. Sayuk has served as a consultant and speaker for Allergan plc (before acquisition by AbbVie, Inc.), Gi Health Foundation, Ironwood Pharmaceuticals, Salix Pharmaceuticals, and Synergy. Portions of the current work were presented at AMCP Nexus; October 22-25, 2018; Orlando, FL.

Loperamide Inhibits Replication of Severe Fever with Thrombocytopenia Syndrome Virus

Shuzo Urata, Jiro Yasuda, Masaharu IwasakiPMID: 34068464 DOI: 10.3390/v13050869

Abstract

Severe fever with thrombocytopenia syndrome (SFTS) is an emerging tick-borne infectious disease caused by the SFTS virus (SFTSV). SFTS is mainly prevalent in East Asia. It has a mortality rate of up to 30%, and there is no approved treatment against the disease. In this study, we evaluated the effect of loperamide, an antidiarrheal and antihyperalgesic agent, on the propagation of SFTSV in a cell culture system.SFTSV-infected human cell lines were exposed to loperamide, and viral titers were evaluated. To clarify the mode of action of loperamide, several chemical compounds having shared targets with loperamide were used. Calcium imaging was also performed to understand whether loperamide treatment affected calcium influx.

Loperamide inhibited SFTSV propagation in several cell lines. It inhibited SFTSV in the post-entry step and restricted calcium influx into the cell. Furthermore, nifedipine, a calcium channel inhibitor, also blocked post-entry step of SFTSV infection.

Loperamide inhibits SFTSV propagation mainly by restraining calcium influx into the cytoplasm. This indicates that loperamide, a Food and Drug Administration (FDA)-approved drug, has the potential for being used as a treatment option against SFTS.